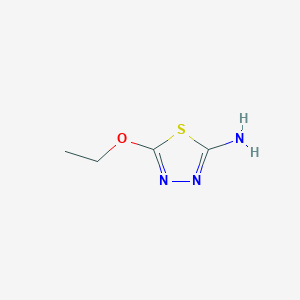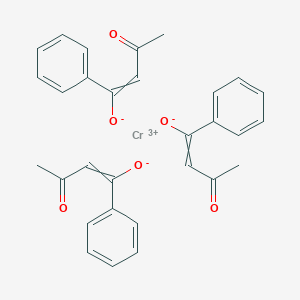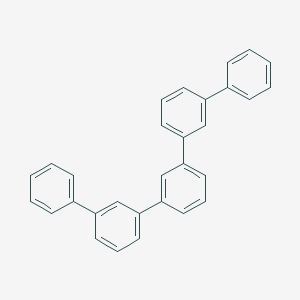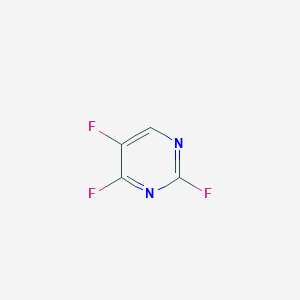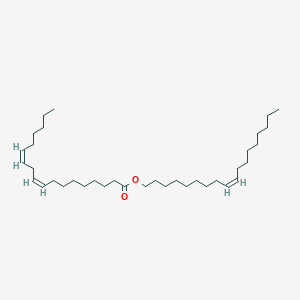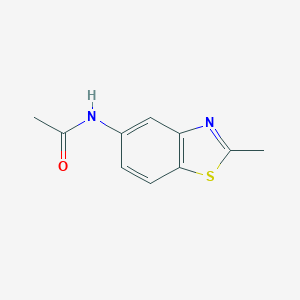![molecular formula C9H22OSi B103494 Trimethyl[(1-methylpentyl)oxy]silane CAS No. 17888-63-0](/img/structure/B103494.png)
Trimethyl[(1-methylpentyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-methylpentyl)oxy]silane, also known as TMMP, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 192-194°C. TMMP is commonly used as a surface modifier and adhesion promoter in various applications, such as coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane involves the formation of a chemical bond between the silane group (-Si-) and the surface of the substrate. This bond can be either covalent or hydrogen bonding, depending on the nature of the substrate and the functional groups on the silane molecule. The silane group can also react with other functional groups, such as carboxylic acid, amino, or epoxy, to form a more complex structure.
Effets Biochimiques Et Physiologiques
Trimethyl[(1-methylpentyl)oxy]silane is not intended for use in biochemical and physiological applications. Therefore, there is limited information available on its effects on living organisms. However, it is known that Trimethyl[(1-methylpentyl)oxy]silane can be toxic if ingested or inhaled, and can cause skin and eye irritation if in contact.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl[(1-methylpentyl)oxy]silane has several advantages for lab experiments, such as:
- It is easy to handle and store, and has a long shelf life.
- It is compatible with a wide range of solvents and substrates.
- It can improve the adhesion and durability of the materials, which can enhance the accuracy and reproducibility of the experiments.
However, there are also some limitations of using Trimethyl[(1-methylpentyl)oxy]silane in lab experiments, such as:
- It can be expensive and difficult to synthesize in large quantities.
- It can be toxic and hazardous to handle, which requires proper safety precautions and disposal methods.
- Its effectiveness can depend on the nature of the substrate and the conditions of the experiment, which can affect the reliability and validity of the results.
Orientations Futures
There are several future directions for the research and development of Trimethyl[(1-methylpentyl)oxy]silane, such as:
- Improving the synthesis method to increase the yield and purity of the product.
- Exploring new applications of Trimethyl[(1-methylpentyl)oxy]silane in different fields, such as medicine, energy, and electronics.
- Investigating the mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane at the molecular level, using advanced techniques such as spectroscopy and microscopy.
- Developing new silane coupling agents with improved properties, such as biocompatibility, conductivity, and self-healing.
Méthodes De Synthèse
The synthesis of Trimethyl[(1-methylpentyl)oxy]silane involves the reaction of 1-methylpentanol with trimethylchlorosilane in the presence of a catalyst, such as triethylamine or pyridine. The reaction occurs at room temperature and produces Trimethyl[(1-methylpentyl)oxy]silane as the main product. The purity of the product can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
Trimethyl[(1-methylpentyl)oxy]silane has a wide range of applications in scientific research. It is commonly used as a surface modifier and adhesion promoter in materials science, such as coatings, adhesives, and composites. Trimethyl[(1-methylpentyl)oxy]silane can improve the adhesion between different materials, such as metals, polymers, and ceramics, by forming a chemical bond at the interface. This can enhance the mechanical properties, durability, and corrosion resistance of the materials.
Propriétés
Numéro CAS |
17888-63-0 |
|---|---|
Nom du produit |
Trimethyl[(1-methylpentyl)oxy]silane |
Formule moléculaire |
C9H22OSi |
Poids moléculaire |
174.36 g/mol |
Nom IUPAC |
hexan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-8-9(2)10-11(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
PXNYJNUWOLDIPO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)O[Si](C)(C)C |
SMILES canonique |
CCCCC(C)O[Si](C)(C)C |
Synonymes |
Trimethyl[(1-methylpentyl)oxy]silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
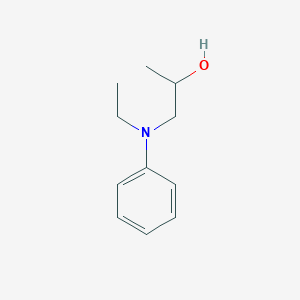
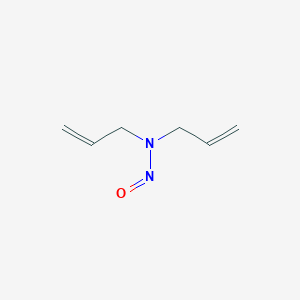
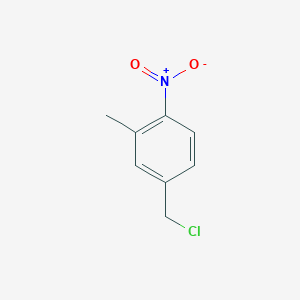
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
